2-Bromomélatonine

Vue d'ensemble

Description

La Mélatonine, 2-Bromo, également connue sous le nom de N-[2-(2-bromo-5-méthoxy-1H-indol-3-yl)éthyl]acétamide, est un dérivé de la mélatonine. La mélatonine est une hormone principalement produite par la glande pinéale dans le cerveau, qui régule les cycles veille-sommeil. L’ajout d’un atome de brome en deuxième position du cycle indole dans la mélatonine améliore son affinité de liaison et sa puissance en tant qu’agoniste des récepteurs de la mélatonine .

Applications De Recherche Scientifique

Melatonin,2-Bromo has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study substitution reactions.

Biology: Investigated for its role in modulating biological rhythms and its enhanced binding affinity to melatonin receptors.

Medicine: Explored for its potential therapeutic effects in sleep disorders, neuroprotection, and as an antioxidant.

Industry: Potential applications in the development of pharmaceuticals targeting melatonin receptors

Mécanisme D'action

La Mélatonine, 2-Bromo exerce ses effets en se liant aux récepteurs de la mélatonine, principalement le récepteur 1 de la mélatonine (MT1) et le récepteur 2 de la mélatonine (MT2). Ces récepteurs sont des récepteurs couplés aux protéines G qui régulent divers processus physiologiques, notamment les cycles veille-sommeil, l’humeur et la fonction immunitaire. La liaison de la Mélatonine, 2-Bromo à ces récepteurs augmente leur activité, ce qui conduit à une augmentation de la somnolence et à une régulation des rythmes circadiens .

Composés similaires :

Mélatonine : Le composé parent, qui régule les cycles veille-sommeil.

2-Iodomélatonine : Un autre dérivé halogéné avec une affinité de liaison accrue similaire aux récepteurs de la mélatonine.

Dérivés de la bromobenzoylamide : Composés avec des substitutions de brome qui présentent des propriétés anti-inflammatoires et antioxydantes

Unicité : La Mélatonine, 2-Bromo est unique en raison de sa substitution spécifique de brome en deuxième position du cycle indole, ce qui améliore considérablement son affinité de liaison et sa puissance en tant qu’agoniste des récepteurs de la mélatonine. Cela en fait un composé précieux pour l’étude des effets physiologiques et pharmacologiques des dérivés de la mélatonine .

Analyse Biochimique

Biochemical Properties

2-Bromomelatonin has shown to interact with melatonin receptors, demonstrating a relative binding affinity about ten times higher than that of melatonin . It behaves as a potent agonist in physiological studies, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons .

Cellular Effects

In cellular processes, 2-Bromomelatonin has shown to have hypnotic and analgesic properties . In Sprague-Dawley rats, it caused a dose-dependent increase in the percent of rats displaying loss of both the righting reflex and the response to tail clamping . It was comparable to propofol in terms of its rapid onset and short duration of hypnosis .

Molecular Mechanism

The molecular mechanism of 2-Bromomelatonin involves its high affinity for melatonin receptors. It behaves as a potent agonist, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons . It also potentiates significantly the inhibitory effect of GABA .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Bromomelatonin has shown to have rapid onset and short duration of hypnosis, similar to propofol . Unlike propofol, the reduced nocifensive behavior persisted after the animals had regained their righting reflex .

Dosage Effects in Animal Models

In animal models, the effects of 2-Bromomelatonin vary with different dosages. It is approximately 6-10 times less potent than propofol depending on the end-point used . At high doses, it can exert hypnotic and antinocifensive effects similar to that observed with propofol .

Metabolic Pathways

Melatonin, the parent compound of 2-Bromomelatonin, is mainly metabolized by the liver enzyme CYP1A2 .

Transport and Distribution

Melatonin, the parent compound, is known to be transported into mitochondria .

Subcellular Localization

Melatonin, the parent compound, is known to be localized in mitochondria .

Méthodes De Préparation

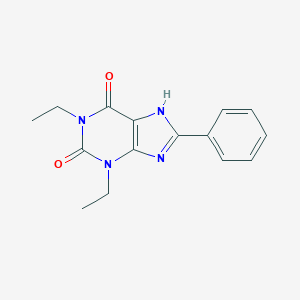

Voies synthétiques et conditions de réaction : La synthèse de la Mélatonine, 2-Bromo implique la bromation directe de la mélatonine. Le processus utilise généralement le N-bromosuccinimide (NBS) comme agent bromant dans l’acide acétique anhydre à température ambiante sous atmosphère d’azote. La réaction est suivie d’une chromatographie éclair pour purifier le produit .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la Mélatonine, 2-Bromo ne soient pas largement documentées, l’approche générale impliquerait de mettre à l’échelle le processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation des agents bromants.

Analyse Des Réactions Chimiques

Types de réactions : La Mélatonine, 2-Bromo peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles.

Réactions d’oxydation et de réduction : Le cycle indole peut participer à des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes pour ce composé spécifique.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, généralement dans des conditions douces.

Réactions d’oxydation et de réduction : Des réactifs comme le peroxyde d’hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés :

Réactions de substitution : Les produits comprennent des dérivés où l’atome de brome est remplacé par un autre groupe fonctionnel.

Réactions d’oxydation et de réduction : Les produits comprennent des formes oxydées ou réduites du cycle indole.

4. Applications de la recherche scientifique

La Mélatonine, 2-Bromo a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique pour étudier les réactions de substitution.

Biologie : Enquête sur son rôle dans la modulation des rythmes biologiques et son affinité de liaison accrue aux récepteurs de la mélatonine.

Médecine : Exploration de ses effets thérapeutiques potentiels dans les troubles du sommeil, la neuroprotection et en tant qu’antioxydant.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques ciblant les récepteurs de la mélatonine

Comparaison Avec Des Composés Similaires

Melatonin: The parent compound, which regulates sleep-wake cycles.

2-Iodomelatonin: Another halogenated derivative with similar enhanced binding affinity to melatonin receptors.

Bromobenzoylamide Derivatives: Compounds with bromine substitutions that exhibit anti-inflammatory and antioxidant properties

Uniqueness: Melatonin,2-Bromo is unique due to its specific bromine substitution at the second position of the indole ring, which significantly enhances its binding affinity and potency as a melatonin receptor agonist. This makes it a valuable compound for studying the physiological and pharmacological effects of melatonin derivatives .

Propriétés

IUPAC Name |

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162239 | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142959-59-9 | |

| Record name | 2-Bromomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

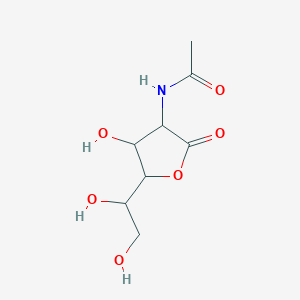

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)